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molecular formula C10H11NO2 B1394042 1-Pyridin-2-ylcyclobutanecarboxylic acid CAS No. 1159632-71-9

1-Pyridin-2-ylcyclobutanecarboxylic acid

Cat. No. B1394042
M. Wt: 177.2 g/mol
InChI Key: ITXJSCSSMREKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552205B2

Procedure details

1-Pyridin-2-yl-cyclobutanecarbonitrile (4.92 g, 31.1 mmol) was combined with water (5 mL), AcOH (5 mL) and sulfuric acid (5 mL). The homogeneous solution was heated to reflux. After 2.5 h, the solution was cooled to room temperature and poured into water (20 mL) and Et2O. The layers were separated and the Et2O layer was discarded. The aqueous layer was basified to pH 4.5-5 with 10% NaOH and extracted with DCM (2×100 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated to yield 3.28 g (59%) of 1-pyridin-2-yl-cyclobutanecarboxylic acid as pale yellow solid, m/z=178.5 [M+1]+.
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1([C:11]#N)[CH2:10][CH2:9][CH2:8]1.[OH2:13].CC(O)=[O:16].S(=O)(=O)(O)O>CCOCC>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1([C:11]([OH:16])=[O:13])[CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
4.92 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1(CCC1)C#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The homogeneous solution was heated to reflux
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1(CCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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